molecular formula C19H22N2O2S B5368867 N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide

N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide

Numéro de catalogue B5368867
Poids moléculaire: 342.5 g/mol
Clé InChI: IKRQOUQZYGPULX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

Mécanisme D'action

N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide is a selective, irreversible inhibitor of mutant EGFR, which selectively targets the T790M mutation while sparing wild-type EGFR. This inhibition results in the suppression of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to effectively inhibit the growth of NSCLC cells harboring the T790M mutation, while sparing normal cells. Additionally, this compound has been shown to have minimal toxicity, with no significant effects on hematological or biochemical parameters in preclinical and clinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide has several advantages for use in lab experiments, including its selectivity for mutant EGFR, minimal toxicity, and efficacy in inhibiting tumor growth. However, its irreversible binding to EGFR may limit its use in certain experimental settings, and its high cost may also be a limiting factor.

Orientations Futures

For research on N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide include the investigation of its potential in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy, as well as the study of its efficacy in other tumor types beyond NSCLC. Additionally, further research is needed to elucidate the mechanisms of resistance to this compound and develop strategies to overcome it. Overall, this compound holds promise as a targeted therapy for NSCLC and warrants further investigation in both preclinical and clinical settings.

Méthodes De Synthèse

N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide is synthesized through a multi-step process involving the condensation of 2-chloro-4-nitroaniline with 1-azepanecarboxylic acid, followed by reduction and cyclization to form the intermediate 2-(1-azepanylcarbonyl)-4-nitroaniline. This intermediate is then coupled with 2-thiophenecarboxylic acid to form the final product, this compound.

Applications De Recherche Scientifique

N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC, particularly in patients with EGFR T790M mutation, which is resistant to first-generation EGFR TKIs. This compound has shown promising results in inhibiting tumor growth and improving patient outcomes in both preclinical and clinical studies.

Propriétés

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-18(14-15-8-7-13-24-15)20-17-10-4-3-9-16(17)19(23)21-11-5-1-2-6-12-21/h3-4,7-10,13H,1-2,5-6,11-12,14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRQOUQZYGPULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.